molecular formula C13H19ClN2O2 B1441502 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride CAS No. 1219948-56-7

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride

Cat. No. B1441502
M. Wt: 270.75 g/mol
InChI Key: AQXVTYKROIEQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound with the CAS Number: 1219948-56-7 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10 (9-12)13 (16)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3, (H,15,16);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder in physical form . Its molecular weight is 270.76 . The IUPAC name is 3-methoxy-N-(4-piperidinyl)benzamide hydrochloride .

Scientific Research Applications

Gastrointestinal Motility Enhancement

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride derivatives have been explored for their potential in enhancing gastrointestinal motility, showing promise as novel prokinetic agents. Studies have highlighted their efficacy in accelerating gastric emptying and increasing the frequency of defecation, pointing towards their utility in treating gastrointestinal disorders. Notably, these compounds exhibit selective serotonin 4 (5-HT4) receptor agonist activity, offering a potential mechanism for their prokinetic effects while aiming to reduce side effects associated with 5-HT3 and dopamine D2 receptor interactions (Sonda et al., 2004), (Sonda et al., 2003).

Choline Transporter Inhibition

Another area of interest is the inhibition of the presynaptic choline transporter (CHT), critical for cholinergic signaling in the nervous system. Research into 4-methoxy-3-(piperidin-4-yl) benzamides has led to the identification of potent and selective inhibitors based on this chemical scaffold. Such inhibitors represent potential therapeutic avenues for disorders characterized by cholinergic dysfunction (Bollinger et al., 2015).

Sigma Receptor Imaging in Breast Cancer

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a derivative of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride, has been investigated for its potential in sigma receptor imaging. Preliminary studies in patients with suspected primary breast cancer have demonstrated the ability of P-(123)I-MBA to accumulate in breast tumors in vivo, suggesting a role for sigma receptors in tumor biology and the potential utility of this compound in diagnostic imaging (Caveliers et al., 2002).

Prokinetic Agents for Colonic Motility

Research on novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides has demonstrated potent binding affinity for 5-HT(4) receptors and significant colonic prokinetic activity. These findings underline the potential of such compounds in addressing colonic motility disorders, offering a promising direction for therapeutic development (Harada et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

4-methoxy-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVTYKROIEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.